

Parylene F Film Barrier Properties: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Parylene F dimer*

Cat. No.: *B155830*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable conformal coating is a critical consideration in the development of advanced medical devices, electronics, and pharmaceuticals. These coatings provide essential protection against environmental factors that can degrade performance and compromise safety. Among the various options, Parylene F has emerged as a high-performance candidate, particularly in applications demanding exceptional barrier properties and thermal stability. This guide provides an objective comparison of Parylene F's barrier properties with other common conformal coatings, supported by experimental data and detailed methodologies.

Comparative Analysis of Barrier Properties

The primary function of a conformal coating as a barrier is to prevent the ingress of moisture and atmospheric gases, which can lead to corrosion, electrical failure, and degradation of sensitive materials. The two key metrics for evaluating these barrier properties are the Water Vapor Transmission Rate (WVTR) and the Oxygen Transmission Rate (OTR).

Water Vapor and Gas Barrier Performance

The following table summarizes the WVTR and OTR for Parylene F and other common conformal coatings. Lower values indicate superior barrier performance.

Coating Material	Water Vapor Transmission Rate (WVTR) ¹ (g·mm/m ² ·day)	Oxygen Transmission Rate (OTR) ² (cc·mm/m ² ·day·atm)
Parylene F (VT-4)	0.28[1]	16.7[2]
Parylene C	0.08[1][3]	2.8[2][3]
Parylene N	0.59[1][3]	15.4[2][3]
Parylene D	0.09[1]	12.6
Silicone (SR)	0.89[1]	> 5000
Polyurethane (UR)	0.93[1]	> 1000
Epoxy (ER)	0.94[1]	~30
Acrylic	13.9[4]	> 1000

¹ Data sourced from various manufacturers and research papers. Testing conditions are typically 37°C and 90% relative humidity (RH). ² Data sourced from various manufacturers and research papers. Testing conditions are typically 23°C or 25°C.

As the data indicates, all Parylene variants demonstrate significantly lower water vapor transmission rates compared to liquid coatings like silicone, polyurethane, epoxy, and acrylic.[1] [4] While Parylene C exhibits the best moisture barrier properties, Parylene F still offers excellent performance, outclassing the conventional liquid coatings.[1] In terms of oxygen permeability, Parylene F has a higher transmission rate compared to Parylene C but remains a more effective barrier than many other polymer coatings.[2]

Chemical Resistance

Parylene coatings are known for their chemical inertness, showing resistance to a wide range of solvents, acids, and bases at room temperature and elevated temperatures (up to 150°C).[5] [6] This property is crucial for devices that may be exposed to harsh chemical environments during sterilization or in their operational setting. Parylene F, with its fluorine atoms, exhibits high resistance to heat and UV light compared to Parylene C and N.[7]

Parylene films have shown minimal swelling when exposed to various chemicals, and this swelling is often reversible after the solvent is removed.^[3] They are resistant to inorganic reagents such as strong acids and alkalis.^{[5][6]}

Experimental Protocols

The standardized testing methodologies for determining WVTR and OTR are crucial for obtaining reliable and comparable data. The following are summaries of the key ASTM International standards.

Water Vapor Transmission Rate (WVTR) Testing (ASTM E96)

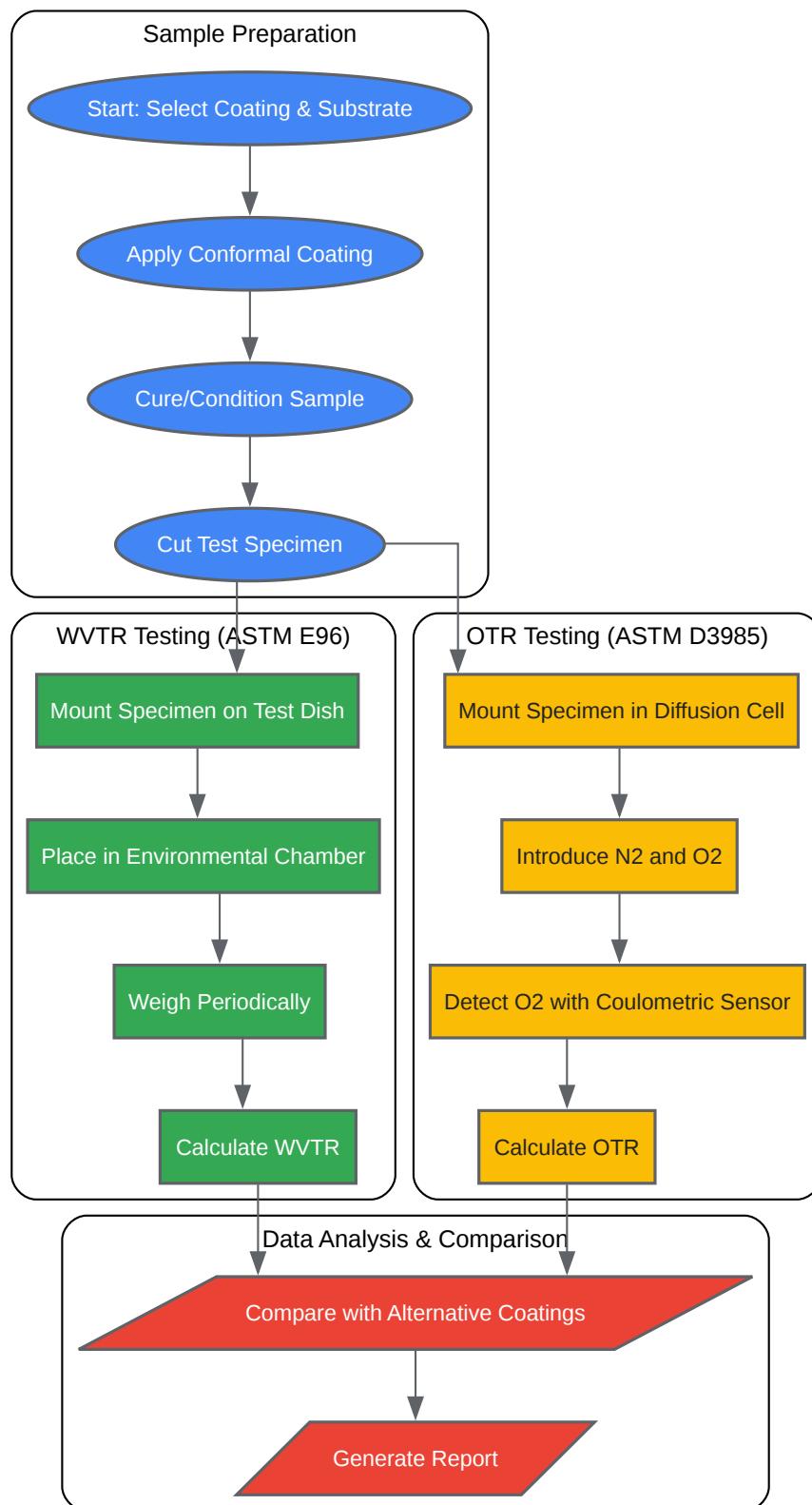
The ASTM E96 standard outlines methods for determining the rate of water vapor transmission through materials such as plastic films and coatings.^{[8][9][10][11]} The test can be performed using two primary methods: the Desiccant Method (Dry Cup) and the Water Method (Wet Cup).^{[9][10]}

Methodology:

- Sample Preparation: The coating is applied to a substrate, and a circular test specimen is cut.
- Test Assembly: The specimen is sealed to the open mouth of a test dish.
 - Desiccant Method: The dish contains a desiccant (e.g., anhydrous calcium chloride), creating a low humidity environment inside. The assembly is placed in a controlled high-humidity atmosphere.^[9]
 - Water Method: The dish contains distilled water, creating a high-humidity environment inside. The assembly is placed in a controlled lower-humidity atmosphere.^[9]
- Environmental Control: The test assembly is placed in a controlled environmental chamber with a specific temperature and relative humidity.^[9]
- Measurement: The assembly is weighed periodically. The rate of weight gain (Desiccant Method) or weight loss (Water Method) is used to calculate the WVTR.^[9]

- Calculation: The WVTR is calculated from the steady-state rate of weight change and the area of the test specimen.

Oxygen Transmission Rate (OTR) Testing (ASTM D3985)


The ASTM D3985 standard specifies a method for determining the steady-state rate of oxygen gas transmission through plastics in the form of film and sheeting using a coulometric sensor. [\[12\]](#)[\[13\]](#)

Methodology:

- Sample Preparation: A sample of the coated film is prepared to the required dimensions.
- Mounting: The specimen is clamped in a diffusion cell, creating a sealed barrier between two chambers.[\[12\]](#)[\[13\]](#)
- Gas Flow: One chamber is flushed with a stream of nitrogen (carrier gas), while the other chamber is pressurized with oxygen (test gas).[\[12\]](#)
- Detection: As oxygen permeates through the film into the nitrogen stream, it is transported to a coulometric sensor. The sensor generates an electrical current directly proportional to the amount of oxygen.[\[12\]](#)
- Calculation: The OTR is determined from the measured electrical current, the gas flow rate, and the area of the test specimen. The test continues until a steady-state transmission rate is achieved.[\[14\]](#)

Visualizing the Evaluation Process

To better understand the workflow of characterizing these critical barrier properties, the following diagrams illustrate the logical progression of the experimental procedures.

[Click to download full resolution via product page](#)

Caption: Workflow for Barrier Property Evaluation.

This guide provides a foundational understanding of Parylene F's barrier properties in comparison to other conformal coatings. For specific applications, it is recommended to consult detailed technical data sheets and conduct testing under conditions that replicate the intended use environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Moisture Protection of Parylene | Specialty Coating Systems [scscoatings.com]
- 2. vsiparylene.com [vsiparylene.com]
- 3. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 4. Does Parylene make my Product Waterproof? | Specialty Coating Systems [scscoatings.com]
- 5. unmannedsystemstechnology.com [unmannedsystemstechnology.com]
- 6. physics.rutgers.edu [physics.rutgers.edu]
- 7. hzo.com [hzo.com]
- 8. ASTM E96 | Materials Characterization Services [mat-cs.com]
- 9. infinitalab.com [infinitalab.com]
- 10. ASTM E 96: Water Vapour Permeability Test - Analytice [analytice.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. industrialphysics.com [industrialphysics.com]
- 13. infinitalab.com [infinitalab.com]
- 14. ASTM D3985 / F1927 [ametekmocon.com]
- To cite this document: BenchChem. [Parylene F Film Barrier Properties: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155830#characterization-of-parylene-f-film-barrier-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com